molecular formula C9H14O4 B7821143 Ethyl 2-(ethoxymethylene)acetoacetate

Ethyl 2-(ethoxymethylene)acetoacetate

Cat. No.: B7821143
M. Wt: 186.20 g/mol
InChI Key: FNASCUBBFNCFQO-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethylene)acetoacetate (CAS 3788-94-1) is a β-keto ester derivative characterized by an ethoxymethylene group (-CH(OEt)=) attached to the α-carbon of ethyl acetoacetate. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol. This compound is typically synthesized via the Claisen condensation of ethyl acetoacetate with triethyl orthoformate under acidic conditions, yielding a liquid product at room temperature that solidifies at low temperatures (247 K) .

Its structure enables dual reactivity: the ethoxymethylene group acts as an electrophilic site for nucleophilic attack, while the β-keto ester moiety participates in keto-enol tautomerism and cyclocondensation reactions. These properties make it a versatile intermediate in synthesizing heterocyclic compounds, such as quinolones and pyridines, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-(ethoxymethylidene)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNASCUBBFNCFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210782
Record name Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester
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Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-94-1
Record name Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester
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Record name Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester
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Record name Ethyl 2-(ethoxymethylene)acetoacetate
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Preparation Methods

Reaction Mechanism and Catalyst Design

The most advanced method involves condensing ethyl 4,4-difluoroacetoacetate with triethyl orthoformate using a polycarbonate-supported composite metal catalyst (e.g., AlCl₃/TiCl₄ or AlCl₃/SnCl₄). The catalyst is prepared by immobilizing metal chlorides onto aromatic polycarbonate resins through reflux in organic solvents like tetrahydrofuran. This creates a heterogeneous acid catalyst with high surface area and thermal stability, enabling efficient proton transfer during the condensation (Figure 1).

Mechanistic Insights :
The reaction proceeds via acid-catalyzed enolization of the β-ketoester, followed by nucleophilic attack of triethyl orthoformate’s ethoxy group. The immobilized catalyst facilitates ethanol elimination, driving the equilibrium toward the ethoxymethylene product.

Optimized Reaction Conditions

  • Reactants : Ethyl 4,4-difluoroacetoacetate (1.0 mol) and triethyl orthoformate (1.05–1.5 mol).

  • Catalyst Loading : 5–20 wt% relative to the β-ketoester.

  • Temperature : 80–110°C.

  • Time : 1–5 hours.

Performance Metrics :

ParameterValue
Yield96.9–97.1%
Purity (HPLC)65.3–66.5%
Catalyst Reusability≥5 cycles without loss

This method eliminates solvents, reduces waste, and simplifies product isolation via filtration. The catalyst’s recyclability aligns with green chemistry principles, lowering production costs by 30–40% compared to homogeneous alternatives.

Industrial-Scale Synthesis via Classical Acid Catalysis

Conventional Protocol

Industrial production typically employs ethyl acetoacetate and triethyl orthoformate under Brønsted acid catalysis (e.g., H₂SO₄ or p-TsOH). The reaction is conducted at 60–80°C for 6–8 hours, yielding 80–85% product.

Limitations :

  • Requires neutralization of acidic byproducts.

  • Catalyst recovery is impractical, generating acidic waste.

Process Intensification Strategies

Recent innovations include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Continuous Flow Systems : Enhance heat/mass transfer, improving consistency and scalability.

Comparative Analysis of Methodologies

Efficiency and Sustainability

MethodYield (%)Catalyst ReusabilitySolvent UseWaste Generation
Immobilized Catalyst97.1YesNoneLow
Industrial (H₂SO₄)85NoTolueneHigh

The immobilized catalyst system outperforms traditional methods in yield and sustainability, though initial catalyst synthesis requires specialized infrastructure.

Challenges and Mitigation Strategies

Hygroscopic Reactants

Triethyl orthoformate’s moisture sensitivity necessitates anhydrous conditions. Modern protocols use molecular sieves or inert gas purging to maintain reaction integrity.

Byproduct Management

Ethanol and HCl byproducts are neutralized using caustic soda scrubbers, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(ethoxymethylene)acetoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The carbonyl group in the compound is susceptible to nucleophilic attack, leading to the formation of addition products.

    Condensation Reactions: The compound can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form a variety of heterocyclic compounds.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Condensation Reactions: Reagents like hydrazine hydrate, phenylhydrazine, and primary amines are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

    Nucleophilic Addition: Alcohols or ketones, depending on the nucleophile used.

    Condensation Reactions: Various heterocyclic compounds, including pyrazoles and pyridines.

    Hydrolysis: Ethyl acetoacetate and ethanol.

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-(ethoxymethylene)acetoacetate serves as a key building block in the synthesis of various heterocyclic compounds. Its electrophilic nature allows it to participate in carbonyl reactions and cyclization processes, making it useful for constructing complex molecular frameworks.

  • Case Study : The compound has been utilized to synthesize pyridine derivatives through addition-elimination reactions with enamines and enolates, yielding moderate to good results .

Medicinal Chemistry

As an active metabolite of leflunomide, this compound exhibits anti-inflammatory and immunomodulatory properties. It plays a significant role in reducing the activation of lymphocytes in the central nervous system, which is crucial for treating autoimmune diseases.

  • Research Insight : Studies have shown that this compound can inhibit pyrimidine synthesis, contributing to its therapeutic effects in conditions like rheumatoid arthritis .

Agrochemical Intermediates

This compound is also recognized for its utility as an intermediate in the production of agrochemicals, particularly fungicides. Its derivatives have been explored for their potential as effective agricultural agents.

  • Application Example : Alkyl derivatives of this compound are used in the synthesis of pyrazole derivatives that act as fungicides, highlighting its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethylene)-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds. The ethoxymethylene group also plays a crucial role in stabilizing reaction intermediates, thereby facilitating the formation of desired products.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound C₉H₁₄O₄ 186.21 Ethoxymethylene, β-keto ester Electrophilic substitution, cyclocondensation
Diethyl 2-(ethoxymethylene)malonate C₁₀H₁₆O₅ 216.23 Ethoxymethylene, malonate ester Faster enolate formation, cyclization to carboxylates
Ethyl acetoacetate C₆H₁₀O₃ 130.14 β-keto ester Keto-enol tautomerism, Claisen condensations
Ethyl (ethoxymethylene)cyanoacetate C₈H₁₁NO₃ 169.18 Ethoxymethylene, cyano ester Enhanced electrophilicity due to cyano group
Ethyl 4,4-difluoro-2-(ethoxymethylene)acetoacetate C₉H₁₂F₂O₄ 234.19 Fluorinated β-keto ester Increased stability, altered acidity

Key Observations :

  • Ethoxymethylene Group : This group enhances electrophilicity compared to unsubstituted β-keto esters like ethyl acetoacetate, facilitating nucleophilic additions (e.g., with amines in heterocycle synthesis) .
  • Fluorinated Derivative : The introduction of fluorine atoms (e.g., in Ethyl 4,4-difluoro-2-(ethoxymethylene)acetoacetate) increases thermal stability and alters electronic properties, making it suitable for specialized pharmaceutical intermediates .

Reactivity in Cyclocondensation Reactions

This compound exhibits distinct reactivity compared to analogs in heterocyclic synthesis:

  • Quinolinone Formation: Reaction with m-aminoanisole yields 3-acetyl-7-methoxyquinolin-4(1H)-one (14c), whereas diethyl 2-(ethoxymethylene)malonate produces ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (14a). The acetyl group in 14c arises from the β-keto ester moiety, highlighting the role of substituents in directing product functionalization .
  • Pyrazole Synthesis: Alkylation with hydrazine derivatives generates pyrazole-4-carbonitrile derivatives, contrasting with ethyl cyanoacetate, which forms pyrazole-3,5-diones due to its cyano group .

Table 2: Reaction Outcomes with Different Active Methylene Compounds

Starting Material Reactant Product Class Key Product Features Reference
This compound m-Aminoanisole 3-Acetylquinolin-4-one Acetyl substituent
Diethyl 2-(ethoxymethylene)malonate m-Aminoanisole Ethyl quinoline-3-carboxylate Carboxylate functionality
Ethyl cyanoacetate Hydrazine derivatives Pyrazole-3,5-diones Electron-deficient heterocycle

Physical and Electronic Properties

  • Boiling Point and Solubility : this compound has a boiling point of 266°C and a density of 1.049 g/cm³, higher than ethyl acetoacetate (BP 181°C, density 1.029 g/cm³). The ethoxymethylene group increases molecular weight and hydrophobicity, influencing solubility in polar solvents .
  • Tautomerism: Unlike ethyl acetoacetate, which exhibits pronounced keto-enol tautomerism, the ethoxymethylene group in this compound stabilizes the keto form, reducing enol content and altering reactivity in acid-catalyzed condensations .

Biological Activity

Ethyl 2-(ethoxymethylene)acetoacetate, a compound with the chemical formula C₁₀H₁₂O₄, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the condensation of alkyl acetoacetate with ethyl orthoformate in the presence of acetic anhydride. This method has been shown to yield high purity and yield, with reports indicating up to 91% yield in some cases . The structural formula can be represented as follows:

C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_{4}

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, it was found to possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including human leukemic HL-60 cells. Preliminary results indicated that derivatives of this compound showed varying levels of cytotoxicity when compared to standard chemotherapeutic agents like methotrexate .

3. Other Biological Activities

Beyond antimicrobial and antitumor effects, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
  • Antioxidant Properties : The compound exhibits scavenging activity against free radicals, indicating potential protective effects against oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound's efficacy was comparable to conventional antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Antitumor Activity

A series of experiments were performed on various cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM for different cell lines, highlighting its promise as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(ethoxymethylene)acetoacetate?

this compound is synthesized via cyclocondensation reactions. One method involves reacting ethyl acetoacetate with ethyl orthoformate under acidic conditions to form the ethoxymethylene intermediate. Another route includes the reaction of this compound with methyl hydrazine, followed by ester hydrolysis and acid chloride formation to generate derivatives like pyrazoles .

Q. How can researchers characterize the purity of this compound?

Purity is assessed using HPLC (to quantify impurities), GC-MS (for volatile byproducts), and NMR spectroscopy (to confirm structural integrity). Key spectral markers include ethoxy group protons at ~1.3 ppm (triplet, CH2CH3) and methylene protons at ~4.2 ppm (quartet, OCH2) in 1^1H NMR .

Q. What is the role of this compound as a precursor in organic synthesis?

It serves as a versatile intermediate for synthesizing heterocycles, including pyrazoles, bipyrazones, and fluorinated analogs. For example, cyclocondensation with hydrazines yields pyrazole derivatives, which are precursors to agrochemicals and pharmaceuticals .

Q. What analytical standards are recommended for quantifying this compound?

Use certified reference materials (CRMs) with ≥98% purity. Calibrate instruments using serial dilutions of the standard in inert solvents (e.g., acetonitrile) and validate via spike-and-recovery experiments .

Q. What are the key physical properties of this compound?

Key properties include:

  • Density: 1.049 g/cm³ (predicted)
  • Boiling point: 266–268.8°C (variations due to measurement methods)
  • Vapor pressure: 0.00755 mmHg at 25°C
  • Storage: Stable in dark, sealed containers at room temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclocondensation with methyl hydrazine?

Optimize temperature (80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid). Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and adjust stoichiometry dynamically .

Q. What computational methods are suitable for studying its reactivity?

  • Density Functional Theory (DFT): Predict electronic structure and reaction pathways (e.g., keto-enol tautomerism).
  • Molecular Dynamics (MD): Simulate solvent effects on stability.
  • Docking Studies: Explore interactions with biological targets for drug design applications .

Q. How does fluorination at the 4,4-position alter its reactivity?

Fluorinated analogs (e.g., Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate) exhibit enhanced electrophilicity due to electron-withdrawing effects. Synthesize these via nucleophilic substitution using fluorinating agents (e.g., DAST) and characterize 19^{19}F NMR for regioselectivity analysis .

Q. What strategies mitigate degradation during storage?

  • Avoid moisture (use molecular sieves).
  • Store under inert gas (N2_2 or Ar).
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track byproducts using LC-MS .

Q. How can contradictions in reported boiling points (266°C vs. 268.8°C) be resolved?

Discrepancies arise from measurement techniques (e.g., distillation vs. computational predictions). Validate experimentally using differential scanning calorimetry (DSC) or ebulliometry under controlled pressure .

Methodological Notes

  • Synthetic Reproducibility: Document solvent purity, catalyst batch, and stirring rates to ensure consistency.
  • Safety: Use fume hoods for reactions releasing volatile intermediates (e.g., HCl during cyclocondensation) .
  • Data Validation: Cross-reference spectral data with databases (e.g., PubChem) and report confidence intervals for physical properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethoxymethylene)acetoacetate

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